6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
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Overview
Description
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a methyl group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature can vary depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[3,2-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary, with temperatures ranging from room temperature to reflux conditions, and solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrido[3,2-d]pyrimidine compounds .
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar structure but with different substitution patterns.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Another methylated derivative with distinct properties.
Uniqueness
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-6-2-3-7-8(11-6)4-9-5-10-7/h4-6,11H,2-3H2,1H3 |
InChI Key |
IIMCZDZEVSVDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC=NC=C2N1 |
Origin of Product |
United States |
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